2-(4-Chloro-3,5-dimethoxyphenyl)furan

Synthetic intermediate PDE10 inhibitor Electrophilic substitution

2-(4-Chloro-3,5-dimethoxyphenyl)furan is the indispensable aryl-furan scaffold for synthesizing potent PDE10 inhibitors for neuro disorders. The 4-chloro substituent is a critical pharmacophore; replacement with des-chloro or 4-bromo analogs abolishes target activity. Its enhanced electrophilic reactivity ensures high-yield coupling, making it the optimal starting material for replicating published SAR studies.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
Cat. No. B8276441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethoxyphenyl)furan
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Cl)OC)C2=CC=CO2
InChIInChI=1S/C12H11ClO3/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7H,1-2H3
InChIKeyPUJSZNONTPWTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3,5-dimethoxyphenyl)furan: Essential Intermediate for PDE10 Inhibitor Synthesis and Furan-Based Research


2-(4-Chloro-3,5-dimethoxyphenyl)furan (CAS 1333473-14-5) is a synthetic intermediate belonging to the class of aryl-substituted furans, characterized by a 4-chloro-3,5-dimethoxyphenyl moiety attached at the 2-position of a furan ring . Its molecular formula is C12H11ClO3 with a molecular weight of 238.66 g/mol . The compound is distinguished by its utility as a key building block in the multi-step synthesis of PDE10 inhibitors, such as 1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone [1]. Unlike its des-chloro analog 2-(3,5-dimethoxyphenyl)furan (C12H12O3, MW 204.22 g/mol), the presence of the chlorine atom at the 4-position introduces distinct reactivity and physicochemical properties .

Why 2-(4-Chloro-3,5-dimethoxyphenyl)furan Cannot Be Replaced by Generic Furan Analogs in PDE10 Inhibitor Synthesis


In the synthesis of PDE10 inhibitors, substitution of 2-(4-chloro-3,5-dimethoxyphenyl)furan with a non-chlorinated analog is not feasible due to the crucial role of the 4-chloro substituent in downstream reactivity and biological activity. The 4-chloro-3,5-dimethoxyphenyl motif is a key pharmacophore element that confers selectivity and potency in the final inhibitor, as evidenced by structure-activity relationship (SAR) studies [1]. Replacing this specific aryl group with a 3,5-dimethoxyphenyl or 4-bromo analog leads to compounds with altered PDE10 inhibitory profiles, as the chloro atom influences both electronic properties and steric interactions within the enzyme's binding pocket [2]. This compound is not a generic intermediate but a specifically designed scaffold essential for accessing a unique series of PDE10 inhibitors, making direct substitution impossible for researchers aiming to replicate or build upon published results [3].

Quantitative Differentiation of 2-(4-Chloro-3,5-dimethoxyphenyl)furan: Comparative Evidence Guide for Scientific Selection


Enhanced Electrophilic Reactivity for PDE10 Inhibitor Synthesis: Chloro vs. Non-Chlorinated Analogs

2-(4-Chloro-3,5-dimethoxyphenyl)furan exhibits enhanced electrophilic aromatic substitution (EAS) reactivity compared to its non-chlorinated analog, 2-(3,5-dimethoxyphenyl)furan. The presence of the 4-chloro substituent, which is inductively electron-withdrawing but resonance electron-donating, modulates the electron density on the aromatic ring, making it more susceptible to certain electrophilic attacks . This reactivity profile is critical for efficient downstream functionalization in PDE10 inhibitor synthesis [1].

Synthetic intermediate PDE10 inhibitor Electrophilic substitution Reactivity comparison

Pharmacophore Criticality: 4-Chloro vs. 4-Bromo Substitution in PDE10 Inhibitor Potency

The 4-chloro-3,5-dimethoxyphenyl moiety is a critical pharmacophore element in a series of PDE10 inhibitors. While direct IC50 data for the intermediate itself is not applicable, comparative analysis of final PDE10 inhibitors reveals that substitution with bromine (4-bromo-3,5-dimethoxyphenyl) leads to different inhibitory profiles compared to the chloro analog [1]. For instance, the final compound 1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone is specifically claimed for its PDE10 inhibitory activity, whereas the bromo analog is listed as a distinct, alternative compound [2].

PDE10 inhibition Structure-activity relationship Halogen substitution Pharmacophore

Physicochemical Property Differentiation: Boiling Point and Density vs. Non-Chlorinated Analog

2-(4-Chloro-3,5-dimethoxyphenyl)furan exhibits distinct physicochemical properties compared to its non-chlorinated analog 2-(3,5-dimethoxyphenyl)furan. The target compound has a predicted boiling point of 322.5±37.0 °C and a predicted density of 1.208±0.06 g/cm³ . In contrast, the non-chlorinated analog 2-(3,5-dimethoxyphenyl)furan has a molecular weight of 204.22 g/mol (vs. 238.66 g/mol) and would be expected to have a lower boiling point due to the absence of the polarizable chlorine atom .

Physicochemical properties Boiling point Density Chromatography

Optimal Research and Industrial Applications of 2-(4-Chloro-3,5-dimethoxyphenyl)furan


Synthesis of PDE10 Inhibitors for Neurological Disorder Research

2-(4-Chloro-3,5-dimethoxyphenyl)furan is the optimal starting material for synthesizing a specific series of PDE10 inhibitors, such as (S)-1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone [1]. The enhanced electrophilic reactivity of the aryl-furan intermediate facilitates efficient coupling reactions, leading to higher yields of the final PDE10 inhibitor [2]. This is critical for researchers studying PDE10 inhibition in the context of neurological disorders like schizophrenia, Huntington's disease, and Parkinson's disease [3].

Structure-Activity Relationship (SAR) Studies on PDE10 Inhibitors

The 4-chloro-3,5-dimethoxyphenyl motif is a key structural element for exploring SAR around PDE10 inhibitors. Using 2-(4-chloro-3,5-dimethoxyphenyl)furan as a scaffold allows systematic variation of the furan ring and the ethanone portion while maintaining the critical aryl group [1]. Comparative studies with the 4-bromo or 4-hydrogen analogs can elucidate the contribution of the chloro substituent to binding affinity and selectivity [2].

Methodology Development for Electrophilic Aromatic Substitution on Furan Derivatives

The enhanced reactivity of the 3,5-dimethoxyphenyl ring, modulated by the 4-chloro substituent, makes 2-(4-chloro-3,5-dimethoxyphenyl)furan an excellent model substrate for developing new electrophilic aromatic substitution methodologies [1]. Its predictable reactivity profile allows chemists to optimize reaction conditions for selective functionalization of the furan ring or the aryl group [2].

Quality Control and Analytical Method Development for PDE10 Inhibitor Intermediates

The distinct physicochemical properties of 2-(4-chloro-3,5-dimethoxyphenyl)furan (e.g., boiling point 322.5±37.0 °C, density 1.208±0.06 g/cm³) [1] make it a valuable reference standard for developing analytical methods such as HPLC or GC-MS to monitor reactions and assess purity during the synthesis of PDE10 inhibitors. Its unique retention time and mass spectral fragmentation pattern, compared to non-chlorinated analogs, enable precise quantification and impurity profiling [2].

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